1-Phenylazetidin-3-amine
Overview
Description
1-Phenylazetidin-3-amine is a heterocyclic organic compound with the molecular formula C9H12N2. It belongs to the azetidine family, characterized by a four-membered ring containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylazetidin-3-amine can be synthesized through several methods. One common approach involves the Staudinger cycloaddition, where an imine reacts with a ketene to form a β-lactam ring. Subsequent reduction of the β-lactam yields this compound. Another method involves the reaction of ethyl acetoacetate with phenyl hydrazine, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow similar synthetic routes as laboratory methods, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted azetidines .
Scientific Research Applications
Mechanism of Action
The mechanism by which 1-Phenylazetidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s azetidine ring is known for its strain-driven reactivity, which can facilitate binding to biological targets and subsequent biochemical reactions . Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry .
Comparison with Similar Compounds
Azetidine: A simpler analog with a similar four-membered ring structure.
1-Methylazetidin-3-amine: A methyl-substituted derivative with different reactivity and applications.
1-Benzylazetidin-3-amine: A benzyl-substituted analog with unique properties.
Uniqueness: 1-Phenylazetidin-3-amine stands out due to its phenyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its potential for diverse applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-phenylazetidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h1-5,8H,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKUYNRUGMUXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1895439-72-1 | |
Record name | 1-phenylazetidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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